molecular formula C22H20FNO3 B213707 N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide

N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide

Cat. No. B213707
M. Wt: 365.4 g/mol
InChI Key: PIHMPJUBOPEROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide, also known as FM-381, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of autoimmune diseases and cancer.

Mechanism of Action

N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is a selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide can block the activation of B cells and reduce the production of pro-inflammatory cytokines. N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has also been shown to inhibit the activation of macrophages and dendritic cells, which play a crucial role in the immune response.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has been shown to have a potent anti-inflammatory effect in preclinical models. It can reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta. N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide can also inhibit the activation of T cells, B cells, macrophages, and dendritic cells, which are all involved in the immune response. In addition, N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has several advantages for lab experiments. It has a high potency and selectivity for BTK, which makes it an ideal tool for studying the B-cell receptor signaling pathway. N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is also stable in vitro and in vivo, which allows for long-term experiments. However, N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects. In addition, the pharmacokinetics of N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide in humans are not fully understood, which may limit its clinical application.

Future Directions

There are several future directions for the study of N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide. First, more preclinical studies are needed to understand the pharmacokinetics and pharmacodynamics of N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide in humans. Second, clinical trials are needed to evaluate the safety and efficacy of N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide in patients with autoimmune diseases and cancer. Third, the combination of N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide with other immunotherapies may enhance its therapeutic effect. Finally, the development of more potent and selective BTK inhibitors may lead to the discovery of new drugs for the treatment of autoimmune diseases and cancer.
Conclusion:
In conclusion, N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide is a promising small molecule inhibitor that has shown potent anti-inflammatory and anti-cancer effects in preclinical studies. Its selective inhibition of BTK makes it an ideal tool for studying the B-cell receptor signaling pathway. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics in humans, as well as its potential clinical application.

Synthesis Methods

The synthesis of N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide involves several steps, including the reaction of 4-fluoro-2-methylphenylamine with 4-formylbenzoic acid, followed by the reaction of the resulting intermediate with 2-methoxyphenol and formaldehyde. The final product is obtained after purification through column chromatography. The synthesis method has been optimized to improve the yield and purity of N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has been studied extensively in preclinical models for the treatment of autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis. It has also shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer. N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide has been shown to have a potent anti-inflammatory effect and can modulate the immune response by inhibiting the activation of T cells.

properties

Product Name

N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide

Molecular Formula

C22H20FNO3

Molecular Weight

365.4 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-[(2-methoxyphenoxy)methyl]benzamide

InChI

InChI=1S/C22H20FNO3/c1-15-13-18(23)11-12-19(15)24-22(25)17-9-7-16(8-10-17)14-27-21-6-4-3-5-20(21)26-2/h3-13H,14H2,1-2H3,(H,24,25)

InChI Key

PIHMPJUBOPEROX-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.